![molecular formula C14H14N4O4 B2701854 6-oxo-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1,4,5,6-tetrahydropyridazine-3-carboxamide CAS No. 2034415-66-0](/img/structure/B2701854.png)
6-oxo-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1,4,5,6-tetrahydropyridazine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-oxo-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1,4,5,6-tetrahydropyridazine-3-carboxamide is a complex organic compound featuring distinct functional groups such as ketones and furo-pyridine moieties
準備方法
Synthetic Routes and Reaction Conditions
Synthesizing 6-oxo-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1,4,5,6-tetrahydropyridazine-3-carboxamide involves multiple steps. The process often starts with the preparation of intermediate compounds through various organic reactions, including cyclization and functional group transformations.
Key reaction conditions typically include:
Reagents: : Pyridine derivatives, furo-pyridine intermediates, and carboxamide precursors.
Catalysts: : Acidic or basic catalysts to facilitate the formation of the carboxamide group.
Temperature and Pressure: : Mild to moderate temperatures and atmospheric pressure conditions are commonly used.
Industrial Production Methods
Scaling up the synthesis of this compound requires optimization of reaction parameters to enhance yield and purity. Flow chemistry and continuous production methods are often explored to achieve industrial-scale synthesis efficiently.
化学反応の分析
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: : Leading to the formation of additional ketone or carboxyl derivatives.
Reduction: : Reducing the oxo groups to hydroxyl groups under suitable conditions.
Substitution: : Particularly nucleophilic or electrophilic substitution at the pyridine ring.
Common Reagents and Conditions
Oxidizing Agents: : Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: : Including sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution Reagents: : Halogenated compounds or organometallic reagents for substitution reactions.
Major Products
The major products formed from these reactions vary, from hydroxyl derivatives and extended conjugated systems to substituted pyridines with enhanced functional properties.
科学的研究の応用
6-oxo-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1,4,5,6-tetrahydropyridazine-3-carboxamide finds applications in multiple scientific domains:
Chemistry: : As a building block for complex organic synthesis and a precursor for novel compounds.
Biology: : Studied for its potential as a biochemical probe to understand cellular pathways.
Medicine: : Investigated for its pharmacological properties, such as anti-inflammatory or anticancer activity.
Industry: : Utilized in the synthesis of advanced materials and specialty chemicals.
作用機序
The compound's mechanism of action involves interacting with specific molecular targets within biological systems. Its effects are mediated through pathways involving:
Molecular Targets: : Enzymes or receptors that bind the compound selectively.
Pathways: : Cellular signaling pathways that are modulated upon the compound's interaction, affecting various biological processes.
類似化合物との比較
6-oxo-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1,4,5,6-tetrahydropyridazine-3-carboxamide is compared with similar compounds, such as:
6-oxo-tetrahydropyridazine derivatives: : These have similar core structures but differ in functional groups, which influence their reactivity and applications.
Furo[2,3-c]pyridine analogs: : These compounds share the furo-pyridine framework but have variations in substitution patterns, leading to different chemical properties and uses.
特性
IUPAC Name |
6-oxo-N-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethyl]-4,5-dihydro-1H-pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O4/c19-11-2-1-10(16-17-11)13(20)15-5-7-18-6-3-9-4-8-22-12(9)14(18)21/h3-4,6,8H,1-2,5,7H2,(H,15,20)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUZVTITWVAOBBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NN=C1C(=O)NCCN2C=CC3=C(C2=O)OC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
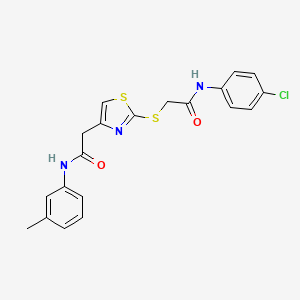
![N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2,2-diphenylacetamide hydrochloride](/img/structure/B2701773.png)
![2-(cyclobutylamino)-N-[(2S)-3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropyl]pyridine-4-carboxamide;dihydrochloride](/img/structure/B2701775.png)
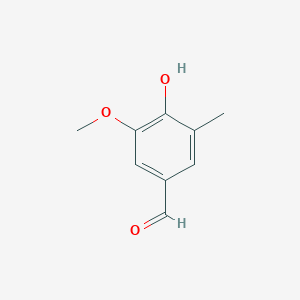
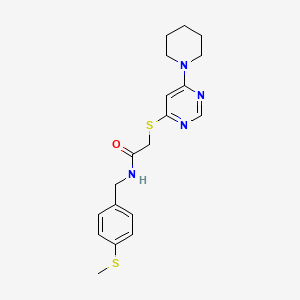
![N-[1-(furan-3-yl)propan-2-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2701779.png)
![N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2701780.png)
![N-[3-(1H-imidazol-1-yl)propyl]-N'-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide](/img/structure/B2701781.png)
![3-Bromo-4-{[(4-chlorophenyl)carbonyl]oxy}-5-ethoxybenzoic acid](/img/structure/B2701782.png)
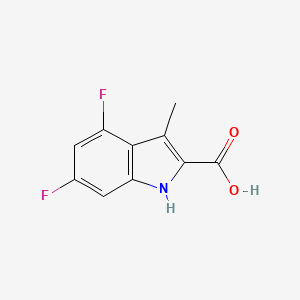
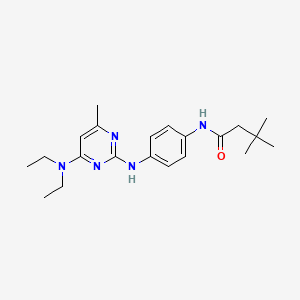
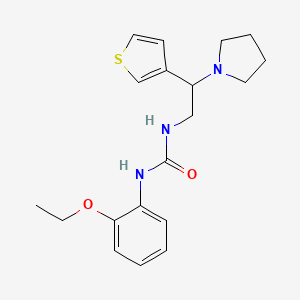
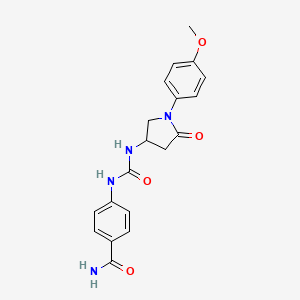
![3-(benzenesulfonyl)-N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}propanamide](/img/structure/B2701791.png)
